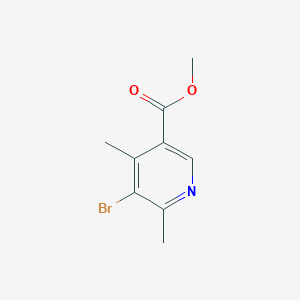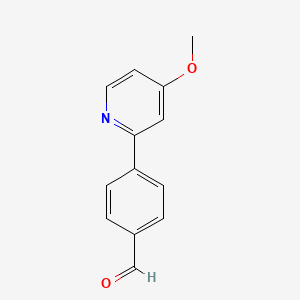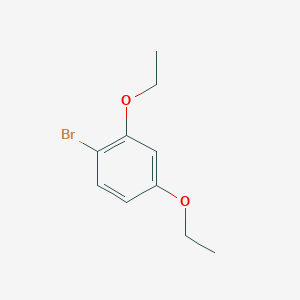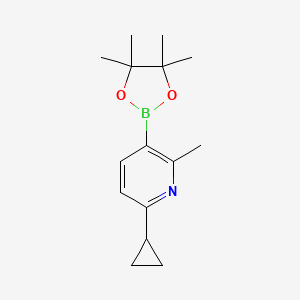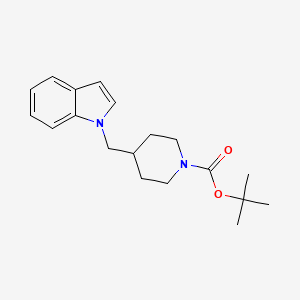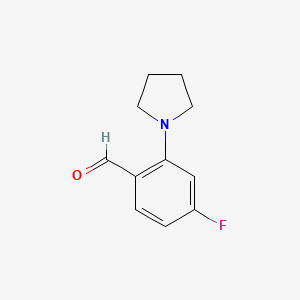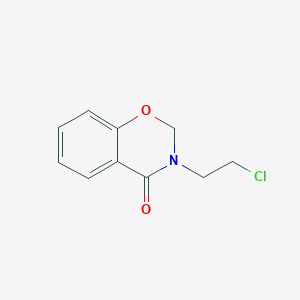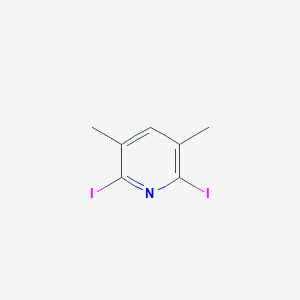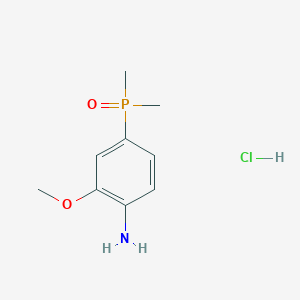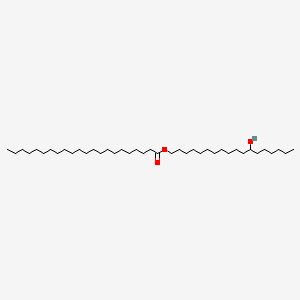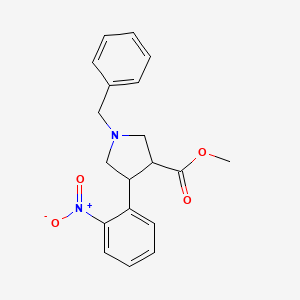
Geranylbenzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geranylbenzoquinone is a chemical compound belonging to the class of quinones, specifically benzoquinones Quinones are characterized by a conjugated dione structure attached to an aromatic nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geranylbenzoquinone can be synthesized through several methods. One common synthetic route involves the coupling of geraniol with benzoquinone. The reaction typically takes place in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in a solvent like dioxane or water. The reaction conditions often require moderate temperatures and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as chromatography may be employed to isolate this compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Geranylbenzoquinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and other derivatives that retain the geranyl side chain.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Geranylbenzoquinone exhibits antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown that this compound has potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of geranylbenzoquinone involves its ability to undergo redox cycling. In biological systems, this compound can be reduced to semiquinone or hydroquinone forms by cellular reductases. These reduced forms can then react with molecular oxygen to produce reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making this compound a potential anticancer agent. Additionally, this compound can interact with thiol groups in proteins, affecting their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Geranylbenzoquinone can be compared with other similar compounds such as:
Geranylhydroquinone: Similar in structure but differs in its redox properties and biological activities.
Geranylphenol: Another geranyl derivative with distinct chemical and biological properties.
Geranylpyrogallol: Known for its antifungal activities, similar to this compound but with different structural features.
Uniqueness
This compound is unique due to its specific redox properties and the presence of the geranyl side chain, which imparts distinct biological activities. Its ability to generate reactive oxygen species and interact with cellular proteins makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
61977-06-8 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H20O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11H,4,6,8H2,1-3H3/b13-7+ |
Clé InChI |
GAJSCEURGWVNBZ-NTUHNPAUSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=CC(=O)C=CC1=O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=CC(=O)C=CC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




